methyl (2S)-2-isothiocyanatobutanoate
Description
Methyl (2S)-2-isothiocyanatobutanoate is a chiral ester derivative containing an isothiocyanate (-NCS) functional group at the (2S)-position of the butanoate backbone. This compound is structurally characterized by its ester moiety (methyl group), a four-carbon chain, and the reactive isothiocyanate group. The stereochemistry at the C2 position is critical for its interactions in enantioselective reactions or biological systems, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
1437175-60-4 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-isothiocyanatobutanoate typically involves the reaction of an appropriate amine with carbon disulfide followed by oxidation. One common method is the reaction of (2S)-2-aminobutanoic acid methyl ester with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate, which is then oxidized to yield the isothiocyanate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thiourea derivatives and other substituted products.
Scientific Research Applications
Methyl (2S)-2-isothiocyanatobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-isothiocyanatobutanoate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group. The compound can interact with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Comparison: Isothiocyanate vs. Isocyanate
A key analog is methyl (2S,3S)-2-isocyanato-3-methyl-pentanoate (), which replaces the isothiocyanate (-NCS) group with an isocyanate (-NCO).
| Property | Methyl (2S)-2-Isothiocyanatobutanoate | Methyl (2S,3S)-2-Isocyanato-3-methyl-pentanoate |
|---|---|---|
| Functional Group | -NCS | -NCO |
| Molecular Formula | C₆H₉NO₂S | C₈H₁₃NO₃ |
| Molecular Weight | ~175.2 g/mol | 171.19 g/mol |
| Reactivity | Reacts with amines/thiols; moderate electrophilicity | Higher electrophilicity; reacts rapidly with nucleophiles |
| Applications | Potential in bioactive molecule synthesis | Used in polymer and pharmaceutical intermediates |
However, the isocyanate’s higher reactivity limits its stability in aqueous environments .
Backbone and Stereochemistry Comparison
Compounds like Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () share the (2S)-configured methyl ester backbone but substitute the isothiocyanate with a trifluoroethylamino group.
Reactivity with Nucleophiles
Isothiocyanates exhibit thiophilicity, favoring reactions with thiols and amines to form thioureas, whereas Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (), a secondary amine, undergoes alkylation or acylation.
| Reaction | This compound | Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride |
|---|---|---|
| With Amines | Forms thioureas | Forms quaternary ammonium salts |
| With Thiols | Forms dithiocarbamates | No reaction |
The cyclobutane ring in the latter compound introduces strain, altering its reactivity compared to the flexible butanoate chain of the isothiocyanate .
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